molecular formula C14H15ClO3 B1648858 cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-40-4

cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No. B1648858
CAS RN: 733740-40-4
M. Wt: 266.72 g/mol
InChI Key: PXPWUZFGAJGNMQ-VHSXEESVSA-N
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Description

“Cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a molecular weight of 266.72 . The IUPAC name for this compound is (1R,3S)-3-[2-(2-chlorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15ClO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m0/s1 . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Toxicokinetics and Biomarkers of Exposure

A study conducted by Ratelle, Côté, and Bouchard (2015) explored the toxicokinetics of permethrin biomarkers in orally exposed volunteers, focusing on cis-and trans-3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acids (DCCA) and 3-phenoxybenzoic acid (3-PBA). This research is pivotal in understanding how metabolites like cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid are processed and eliminated in humans, providing a framework for interpreting biological measurements and optimizing sampling strategies in exposure assessments Ratelle, Côté, & Bouchard, 2015.

Variability of Urinary Excretion

Wielgomas (2013) investigated the variability of urinary excretion of pyrethroid metabolites over seven consecutive days. This study sheds light on the temporal changes in metabolite concentrations, which is crucial for accurately assessing exposure levels and potential health risks associated with pyrethroid compounds. Such insights contribute to the development of more reliable biomonitoring practices for substances like cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid Wielgomas, 2013.

Exposure Assessment in Occupational Settings

Research by Lu et al. (2013) on the urinary concentrations of pyrethroid metabolites among textile workers in Eastern China highlights occupational exposure to pyrethroid insecticides. This study is pertinent to understanding the exposure levels of workers to compounds like cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid in industrial environments, informing safety regulations and protective measures Lu et al., 2013.

Pharmacokinetics Following Medical Interventions

Khan, Villablanca, Reynolds, and Avramis (1996) conducted pharmacokinetic studies of 13-cis-retinoic acid in pediatric patients with neuroblastoma following bone marrow transplantation. Although this study primarily focuses on a different compound, the methodologies and findings can offer valuable insights into the pharmacokinetics of similarly structured compounds like cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, especially in terms of absorption, metabolism, and excretion processes Khan, Villablanca, Reynolds, & Avramis, 1996.

Safety and Hazards

The compound is nonhazardous for shipping . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

(1R,3S)-3-[2-(2-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPWUZFGAJGNMQ-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CC(=O)C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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